3-(3-Pyridyl)-D-alanine
Overview
Description
3-(3-Pyridyl)-D-alanine is an amino acid derivative characterized by the presence of a pyridine ring attached to the alanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Pyridyl)-D-alanine typically involves the introduction of the pyridine ring into the alanine structure. One common method is the nucleophilic substitution reaction where a halogenated pyridine derivative reacts with an alanine precursor under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include catalytic processes where transition metal catalysts are used to enhance the efficiency of the reaction. Additionally, continuous flow reactors might be employed to ensure consistent production rates and high yields.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Pyridyl)-D-alanine can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide derivatives.
Reduction: The compound can be reduced to form dihydropyridine derivatives.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are often employed.
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
3-(3-Pyridyl)-D-alanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 3-(3-Pyridyl)-D-alanine exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The pyridine ring can engage in π-π stacking interactions and hydrogen bonding, which can modulate the activity of enzymes or receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
3-Pyridylalanine: Similar structure but lacks the D-configuration.
4-Pyridylalanine: The pyridine ring is attached at the 4-position instead of the 3-position.
2-Pyridylalanine: The pyridine ring is attached at the 2-position.
Uniqueness: 3-(3-Pyridyl)-D-alanine is unique due to its specific structural configuration, which can result in distinct biochemical properties and interactions compared to its isomers. The D-configuration can influence its binding affinity and specificity towards biological targets, making it a compound of particular interest in stereochemistry and drug design.
Properties
IUPAC Name |
(2R)-2-amino-3-pyridin-3-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-7(8(11)12)4-6-2-1-3-10-5-6/h1-3,5,7H,4,9H2,(H,11,12)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZVZEMNPGABKO-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70702-47-5 | |
Record name | (αR)-α-Amino-3-pyridinepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70702-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-(3-Pyridyl)-D-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070702475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .BETA.-(3-PYRIDYL)-D-ALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ14SEB81Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 3-(3-Pyridyl)-D-alanine into LH-RH analogs impact their biological activity?
A1: this compound, often abbreviated as D-Pal(3), is a crucial component of the LH-RH antagonist Cetrorelix (SB-75) [, ]. While the provided research doesn't delve into the specific binding interactions, it highlights that incorporating D-Pal(3) at position 3 in the LH-RH sequence contributes to Cetrorelix's antagonistic activity. This modification likely disrupts the interaction with LH-RH receptors, effectively blocking the natural hormone's effects []. This leads to suppressed LH and downstream reduction in estrogen production, which is the intended effect for treating hormone-dependent conditions like ovarian cancer [, ].
Q2: The research mentions the use of this compound in both ruthenium and iridium complexes. What is the significance of this finding?
A2: The research on ruthenium and iridium complexes with this compound delves into its coordination chemistry []. It demonstrates the molecule's versatility in forming stable complexes with metal ions. While the study focuses on structural characterization, it hints at the potential for developing novel metal-based drugs or catalysts using this ligand. Further research is needed to explore the potential biological activity and applications of these complexes.
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